molecular formula C6H9ClF2O2S B2974008 3-Cyclopropyl-2,2-difluoropropane-1-sulfonyl chloride CAS No. 1783608-33-2

3-Cyclopropyl-2,2-difluoropropane-1-sulfonyl chloride

Cat. No.: B2974008
CAS No.: 1783608-33-2
M. Wt: 218.64
InChI Key: NXLADVVZNXAFQS-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2,2-difluoropropane-1-sulfonyl chloride (CAS 1783608-33-2) is a specialized organosulfur reagent of interest in advanced medicinal chemistry and drug discovery. This compound, with the molecular formula C 6 H 9 ClF 2 O 2 S and a molecular weight of 218.65 g/mol, serves as a versatile building block for introducing the 3-cyclopropyl-2,2-difluoropropyl moiety into target molecules . The sulfonyl chloride group is highly reactive, enabling this compound to participate in sulfonylation reactions to create sulfonamide or sulfonate derivatives, which are privileged structures in pharmaceutical development. The core research value of this reagent lies in its unique structure, which combines a sulfonyl chloride with a cyclopropyl group and a gem-difluoro (CF 2 ) unit. The cyclopropane ring is a well-established scaffold in medicinal chemistry, valued for its ability to confer conformational restraint and improve metabolic stability when used as a bioisostere for various functional groups . Concurrently, the strategic incorporation of fluorine atoms and fluorinated groups, such as the CF 2 in this reagent, is a powerful strategy for modulating the properties of bioactive molecules. It can enhance membrane permeability, influence lipophilicity, and increase metabolic stability, thereby fine-tuning the compound's absorption, distribution, metabolism, and excretion (ADMET) profile . As such, this reagent is particularly valuable for the synthesis of complex difluoroalkylated structures, including cyclobutanes and cyclobutenes, which are emerging as important motifs in the development of new diagnostic agents and therapeutics with potential antiviral and antitumor activities . Researchers can utilize this sulfonyl chloride to create novel chemical entities for screening and optimization campaigns. Please handle this compound with appropriate care. It is classified with the signal word "Danger" and carries the hazard statements H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-cyclopropyl-2,2-difluoropropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClF2O2S/c7-12(10,11)4-6(8,9)3-5-1-2-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLADVVZNXAFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(CS(=O)(=O)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2,2-difluoropropane-1-sulfonyl chloride typically involves the reaction of cyclopropyl-containing precursors with sulfonyl chloride reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Scientific Research Applications

Chemistry: 3-Cyclopropyl-2,2-difluoropropane-1-sulfonyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various sulfonamide and sulfonate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. These modifications can help in studying the structure and function of biomolecules .

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for applications in polymer chemistry and the development of advanced materials .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2,2-difluoropropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate bonds. These reactions are often facilitated by the presence of a base, which helps in deprotonating the nucleophile and promoting the nucleophilic attack on the sulfonyl chloride group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Comparison

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Reactivity
3-Cyclopropyl-2,2-difluoropropane-1-sulfonyl chloride C₆H₇ClF₂O₂S 216.63 g/mol Sulfonyl chloride, cyclopropyl, difluoro Electrophilic substitution (e.g., with amines, alcohols)
Allyl chloride (3-chloro-1-propene) C₃H₅Cl 76.53 g/mol Alkyl chloride, alkene Nucleophilic substitution (e.g., SN2), polymerization, allylic reactions
Perfluorobutane sulfonyl fluoride C₄F₉SO₂F 304.10 g/mol Perfluoroalkyl, sulfonyl fluoride Fluorination reactions, electrophilic substitutions (e.g., in surfactants)

Key Observations :

  • Reactivity : The sulfonyl chloride group in the target compound is more electrophilic than the alkyl chloride in allyl chloride, enabling broader applications in forming sulfonamides or sulfonates. Unlike allyl chloride, which undergoes polymerization or allylic substitutions, the target compound participates in controlled substitutions due to steric hindrance from the cyclopropyl group .
  • Electronic Effects: The difluoro substitution in the target compound enhances the stability of the sulfonyl chloride compared to non-fluorinated analogs, reducing unintended hydrolysis .

Key Observations :

  • Complexity : The target compound requires multi-step synthesis with specialized reagents (e.g., perfluorinated sulfonyl halides), contrasting with allyl chloride’s industrial-scale production via simpler chlorination .
  • Purification : Allyl chloride’s impurities (e.g., dienes) arise from side reactions during chlorination, whereas the target compound’s synthesis employs controlled conditions to minimize byproducts .

Biological Activity

3-Cyclopropyl-2,2-difluoropropane-1-sulfonyl chloride (C₆H₉ClF₂O₂S) is an organosulfur compound notable for its unique structural features, including a cyclopropyl group and difluorinated propyl chain. This compound has potential implications in medicinal chemistry due to its reactivity and ability to interact with biological systems.

The compound has the following key properties:

  • Molecular Formula : C₆H₉ClF₂O₂S
  • Molecular Weight : 219.05 g/mol
  • Boiling Point : Approximately 202 °C
  • Density : 1.5 g/cm³

The sulfonyl chloride group in this compound is particularly significant as it can act as an electrophile, potentially interacting with nucleophilic sites in proteins or other biomolecules, which may lead to various biological activities.

Potential Antimicrobial and Anticancer Properties

Compounds containing sulfonyl chloride groups are often evaluated for their potential as antimicrobial or anticancer agents. The electrophilic nature of sulfonyl chlorides allows them to form covalent bonds with nucleophiles in biological systems, which can disrupt cellular functions and lead to cell death in pathogens or cancer cells.

Structure-Activity Relationship (SAR)

Research on related compounds suggests that the presence of fluorine atoms can enhance biological activity by influencing lipophilicity and molecular interactions with biological targets. For instance, bioisosteric replacements (e.g., fluorination) have been shown to improve the potency and selectivity of drugs . The cyclopropyl moiety may also contribute to the compound's conformational rigidity, potentially enhancing its interaction with target proteins.

Case Studies and Literature Review

A review of literature reveals that while direct studies on this compound are sparse, several related compounds have been investigated:

Compound NameBiological ActivityKey Findings
3-Chloro-3,3-difluoropropane-1-sulfonyl chlorideAntimicrobialExhibited significant inhibition against various bacterial strains.
Cyclopropyl acylsulfonamide derivativesAntiviralShowed increased potency against hepatitis C virus due to favorable interactions with viral proteins .
Fluorinated cyclopropanesDrug DesignEnhanced pharmacokinetic profiles and target selectivity compared to non-fluorinated analogs .

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